

Technical Guide: Preliminary In Vitro Antiviral Activity of SARS-CoV-2-IN-58

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Compound of Interest

Compound Name: SARS-CoV-2-IN-58

Cat. No.: B12380056

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Abstract

This document provides a comprehensive overview of the preliminary in vitro antiviral activity of the novel investigational compound, **SARS-CoV-2-IN-58**, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The data presented herein summarizes the initial efficacy and cytotoxicity assessments, along with detailed experimental protocols for the key assays performed. Furthermore, this guide illustrates the proposed mechanism of action and experimental workflows through detailed diagrams.

Quantitative Data Summary

The in vitro antiviral potency and cytotoxicity of **SARS-CoV-2-IN-58** were evaluated in various cell-based and enzymatic assays. The results are summarized in the tables below.

Table 1: Cell-Based Antiviral Activity of **SARS-CoV-2-IN-58** against SARS-CoV-2

Cell Line	Assay Type	Endpoint	EC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/EC50)
Vero E6	Plaque Reduction Assay	Viral Plaque Inhibition	0.45	>100	>222
Vero E6	qRT-PCR	Viral RNA Replication Inhibition	0.38	>100	>263
A549-ACE2	High-Content Imaging	Infected Cell Count Reduction	0.62	>100	>161
Calu-3	Viral Yield Reduction	Infectious Virus Titer	0.55	>100	>181

Table 2: Enzymatic Inhibition Activity of **SARS-CoV-2-IN-58**

Target Enzyme	Assay Type	IC50 (μM)
SARS-CoV-2 3CLpro (Mpro)	FRET-based Protease Assay	0.12
SARS-CoV-2 PLpro	Ubiquitin-AMC Cleavage Assay	>50

Experimental Protocols

Cell Lines and Virus

- Cell Lines:
 - Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells, widely used for SARS-CoV-2 propagation and antiviral testing. Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- A549-ACE2: Human lung adenocarcinoma cells engineered to overexpress human angiotensin-converting enzyme 2 (ACE2). Maintained in F-12K Medium with 10% FBS and relevant selection antibiotics.
- Calu-3 (ATCC HTB-55): Human lung adenocarcinoma cells that endogenously express ACE2 and TMPRSS2. Maintained in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.
- Virus:
 - SARS-CoV-2/USA-WA1/2020 (BEI Resources, NR-52281): Propagated in Vero E6 cells. Viral titers were determined by plaque assay. All work with infectious virus was conducted in a Biosafety Level 3 (BSL-3) laboratory.

Plaque Reduction Assay

- Vero E6 cells were seeded in 6-well plates and grown to 90-100% confluency.
- The growth medium was removed, and the cells were washed with phosphate-buffered saline (PBS).
- Serial dilutions of **SARS-CoV-2-IN-58** were prepared in infection medium (DMEM with 2% FBS).
- The compound dilutions were pre-incubated with a standardized amount of SARS-CoV-2 (approximately 100 plaque-forming units) for 1 hour at 37°C.
- The cell monolayers were inoculated with the virus-compound mixture.
- After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with a mixture of 2X DMEM and 1.2% methylcellulose containing the corresponding concentration of the test compound.
- The plates were incubated for 3-4 days at 37°C in a 5% CO₂ incubator.
- The cells were then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

- Viral plaques were counted, and the 50% effective concentration (EC50) was calculated using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) Assay

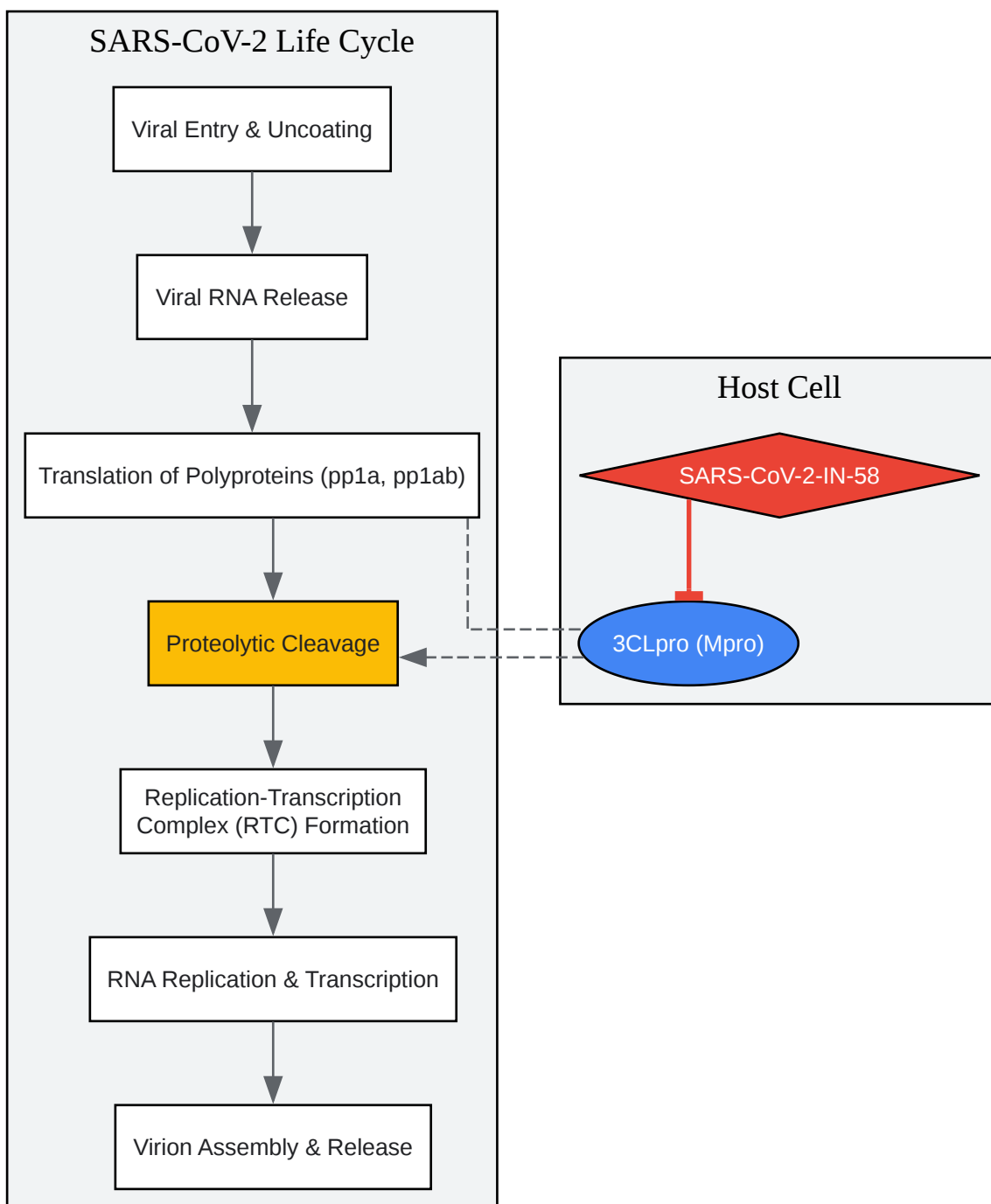
- Vero E6 cells were seeded in 96-well plates.
- Cells were treated with serial dilutions of **SARS-CoV-2-IN-58** for 2 hours.
- Cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
- After 48 hours of incubation, the supernatant was collected, and viral RNA was extracted using a commercial viral RNA extraction kit.
- The amount of viral RNA was quantified by qRT-PCR targeting the SARS-CoV-2 N gene.^[1]
- The EC50 value was determined by normalizing the results to the untreated virus control.

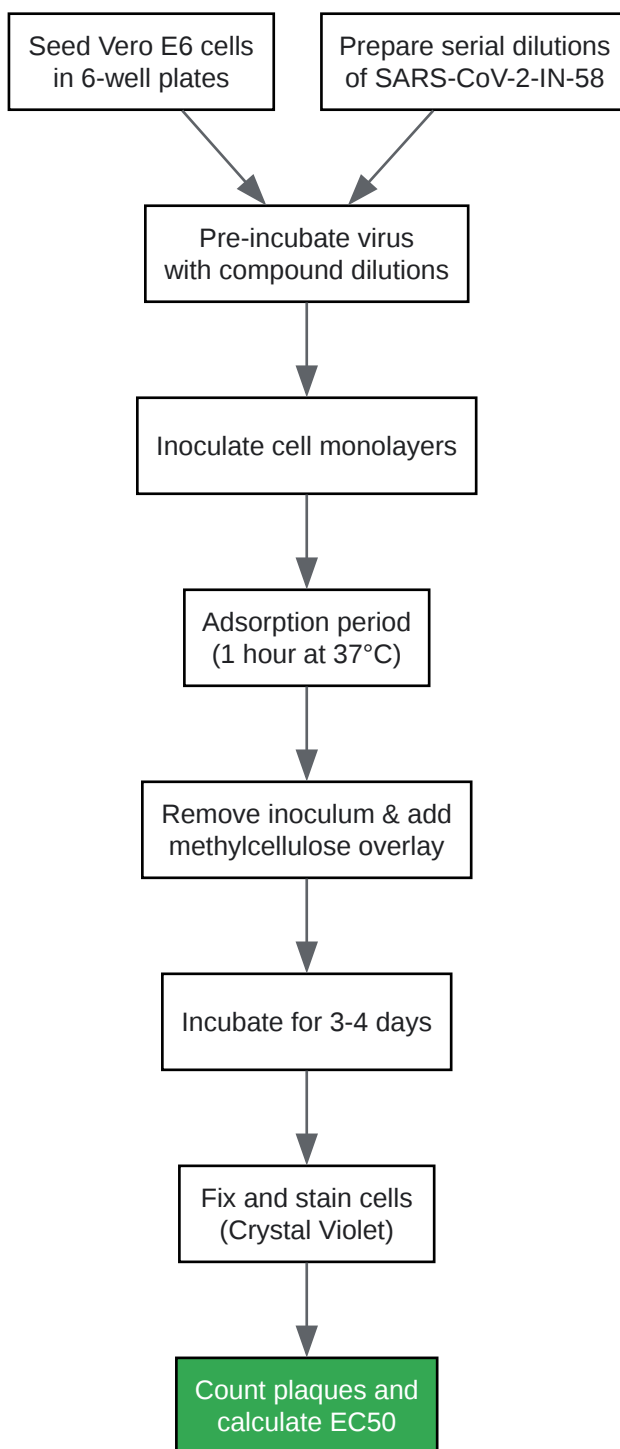
3CLpro (Mpro) FRET-based Protease Assay

- The assay was performed in a 384-well plate in a buffer containing 20 mM HEPES (pH 7.3), 1 mM EDTA, and 1 mM DTT.
- Recombinant SARS-CoV-2 3CLpro was incubated with various concentrations of **SARS-CoV-2-IN-58** for 30 minutes at room temperature.
- A fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) was added to initiate the enzymatic reaction.
- The fluorescence intensity was measured every minute for 30 minutes using a microplate reader (Excitation/Emission wavelengths specific to the FRET pair).
- The initial reaction velocities were calculated, and the 50% inhibitory concentration (IC50) was determined by plotting the percent inhibition against the compound concentration.

Visualizations

Proposed Mechanism of Action: Inhibition of 3CLpro (Mpro)





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References

- 1. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
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